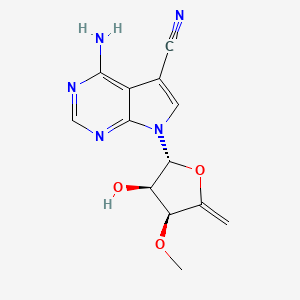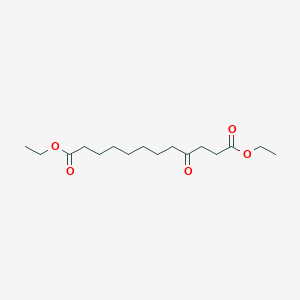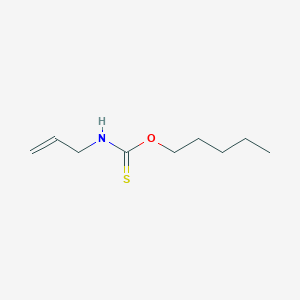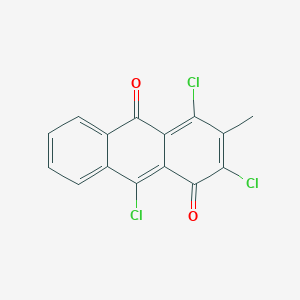
Diethyl 2-(2-nitroethyl)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(2-nitroethyl)butanedioate is an organic compound with the molecular formula C10H17NO6 It is a diester derivative of butanedioic acid, featuring a nitroethyl group attached to the second carbon of the butanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-nitroethyl)butanedioate can be synthesized through the alkylation of diethyl malonate with 2-nitroethane. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, followed by the addition of 2-nitroethane. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(2-nitroethyl)butanedioate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Diethyl 2-(2-aminoethyl)butanedioate.
Hydrolysis: Butanedioic acid derivatives.
Substitution: Compounds with different functional groups replacing the nitro group.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(2-nitroethyl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl 2-(2-nitroethyl)butanedioate involves its chemical reactivity, particularly the nitro group. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways. The ester groups can be hydrolyzed to release carboxylic acids, which can interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-(2-nitroethyl)butanedioate.
Diethyl succinate: Another diester of butanedioic acid, but without the nitro group.
Diethyl 2-(1-nitroethyl)butanedioate: A structural isomer with the nitro group attached to a different carbon.
Uniqueness
This compound is unique due to the presence of both ester and nitro functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo reduction, hydrolysis, and substitution reactions makes it a versatile compound in organic synthesis and research.
Eigenschaften
| 90979-65-0 | |
Molekularformel |
C10H17NO6 |
Molekulargewicht |
247.24 g/mol |
IUPAC-Name |
diethyl 2-(2-nitroethyl)butanedioate |
InChI |
InChI=1S/C10H17NO6/c1-3-16-9(12)7-8(5-6-11(14)15)10(13)17-4-2/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
VPSJBBHICVFPEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(CC[N+](=O)[O-])C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14352374.png)





